(10-Undecen-1-YL)triphenylphosphonium bromide
CAS No.: 245752-24-3
Cat. No.: VC16104282
Molecular Formula: C29H36BrP
Molecular Weight: 495.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 245752-24-3 |
|---|---|
| Molecular Formula | C29H36BrP |
| Molecular Weight | 495.5 g/mol |
| IUPAC Name | triphenyl(undec-10-enyl)phosphanium;bromide |
| Standard InChI | InChI=1S/C29H36P.BrH/c1-2-3-4-5-6-7-8-9-19-26-30(27-20-13-10-14-21-27,28-22-15-11-16-23-28)29-24-17-12-18-25-29;/h2,10-18,20-25H,1,3-9,19,26H2;1H/q+1;/p-1 |
| Standard InChI Key | CMFBANSBHDTZHS-UHFFFAOYSA-M |
| Canonical SMILES | C=CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Introduction
Structural and Molecular Characteristics
The compound features a phosphonium center bonded to three phenyl groups and a 10-undecenyl chain terminating in a bromide counterion. The undecenyl chain () introduces unsaturation, which enhances reactivity in cross-coupling and cycloaddition reactions . Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 495.474 g/mol | |
| Exact Mass | 494.174 g/mol | |
| LogP (Partition Coefficient) | 4.29 | |
| PSA (Polar Surface Area) | 13.59 Ų |
The unsaturated chain facilitates π-orbital interactions, making the compound useful in reactions requiring electron-deficient alkenes .
Synthesis and Manufacturing
General Synthesis Route
A representative synthesis involves the alkylation of triphenylphosphine with 1,10-undecenyl bromide. In a modified procedure from Kippo and Ryu , 3-bromopropyltriphenylphosphonium bromide was synthesized by reacting 1,3-dibromopropane with triphenylphosphine in toluene at 110°C for 16 hours. This method can be adapted for (10-undecen-1-yl)triphenylphosphonium bromide by substituting 1,10-undecenyl bromide as the alkylating agent.
Key Reaction Steps
-
Alkylation:
The reaction proceeds via an mechanism, with triphenylphosphine acting as a nucleophile .
-
Purification:
The crude product is washed with toluene to remove unreacted triphenylphosphine, followed by recrystallization from dichloromethane/hexane mixtures .
Physical and Chemical Properties
Thermodynamic Data
While experimental melting and boiling points are unreported, computational estimates suggest a high melting point (>200°C) due to ionic lattice interactions . The density is approximately 0.8–1.1 g/cm³, comparable to similar phosphonium salts .
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water. Its stability under inert atmospheres is excellent, though exposure to moisture may hydrolyze the phosphonium center .
Applications in Organic Synthesis
Radical-Mediated Reactions
In a bromine-radical mediated three-component reaction, the compound’s bromide ion serves as a radical source for coupling allenynes and electron-deficient alkenes . For example, it facilitates the synthesis of 2-bromo-1,7-dienes, intermediates in natural product synthesis.
Wittig Reactions
The undecenyl chain can act as a leaving group, enabling Wittig olefination with aldehydes to form extended alkenes. This application is critical in polymer chemistry for creating conjugated systems .
Analytical Characterization
Spectroscopic Data
-
NMR (400 MHz, CDCl): δ 1.00–1.36 (m, 14H, aliphatic CH), 2.27–2.40 (m, 2H, CH–P), 7.60–7.80 (m, 15H, aromatic H) .
Recent Research Developments
A 2024 study demonstrated its utility in synthesizing cyclopropane derivatives via bromine-radical cyclization . The undecenyl chain’s unsaturation enabled regioselective C–C bond formation, highlighting its potential in stereocontrolled synthesis.
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